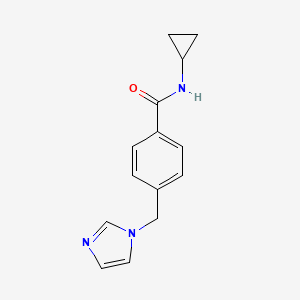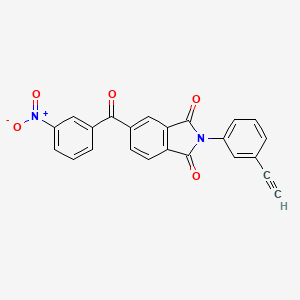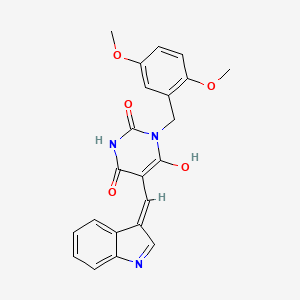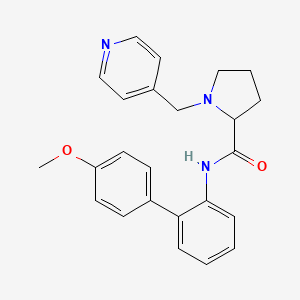![molecular formula C21H24N4O B6103146 N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of N-butylurea with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The general reaction scheme can be represented as follows:
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Step 2: Reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with N-butylurea in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea: Similar structure but contains a thiourea group instead of a urea group.
N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
N-butyl-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea is unique due to its specific combination of a pyrazole ring and a urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-butyl-3-[(1,3-diphenylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-3-14-22-21(26)23-15-18-16-25(19-12-8-5-9-13-19)24-20(18)17-10-6-4-7-11-17/h4-13,16H,2-3,14-15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVACQAOXJFJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL](/img/structure/B6103082.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6103108.png)
![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)
![1'-(2-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6103117.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-[2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide](/img/structure/B6103148.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)


